REACTION_CXSMILES
|
[Br:1][C:2]1[O:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[F:20][C:21]([F:28])([F:27])[C:22](OCC)=[O:23]>C1COCC1>[Br:1][C:2]1[O:6][C:5]([C:7](=[O:9])[CH2:8][C:22](=[O:23])[C:21]([F:28])([F:27])[F:20])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
4.8 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(O1)C(C)=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)OCC)(F)F
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the reaction stirred −78° C. for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to gradually warm to room temperature
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Type
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TEMPERATURE
|
Details
|
in cooling bath
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Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Type
|
ADDITION
|
Details
|
cold water (50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture extracted with diethyl ether (100 mL×3)
|
Type
|
WASH
|
Details
|
Combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
Crude compound was washed with diethyl ether and hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(O1)C(CC(C(F)(F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |